molecular formula C8H10BrN3S B3032262 4-(5-Bromopyrimidin-2-yl)thiomorpholine CAS No. 1341761-16-7

4-(5-Bromopyrimidin-2-yl)thiomorpholine

Cat. No.: B3032262
CAS No.: 1341761-16-7
M. Wt: 260.16
InChI Key: REZKNBRYYCJBMD-UHFFFAOYSA-N
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Description

4-(5-Bromopyrimidin-2-yl)thiomorpholine is an organic compound with the molecular formula C8H10BrN3S It is characterized by the presence of a bromopyrimidine moiety attached to a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine typically involves the reaction of 5-bromopyrimidine with thiomorpholine under specific conditions. One common method includes:

    Starting Materials: 5-bromopyrimidine and thiomorpholine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyrimidin-2-yl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Amines, thiols, bases like potassium carbonate (K2CO3), solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

4-(5-Bromopyrimidin-2-yl)thiomorpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Bromopyrimidin-2-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, while the thiomorpholine ring can modulate the compound’s overall reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Bromopyrimidin-2-yl)morpholine: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    4-(5-Chloropyrimidin-2-yl)thiomorpholine: Similar structure but with a chlorine atom instead of a bromine atom.

    4-(5-Fluoropyrimidin-2-yl)thiomorpholine: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness

4-(5-Bromopyrimidin-2-yl)thiomorpholine is unique due to the presence of both the bromopyrimidine and thiomorpholine moieties, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity, while the thiomorpholine ring provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3S/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZKNBRYYCJBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726443
Record name 4-(5-Bromopyrimidin-2-yl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341761-16-7
Record name 4-(5-Bromopyrimidin-2-yl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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